![molecular formula C9H15N3O B7925988 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925988.png)
2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a methyl group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol typically involves the reaction of pyrazine derivatives with ethanolamine under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide and may involve catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-Methylpyrazine: A simpler analog with similar structural features but lacking the ethanolamine moiety.
2-(1H-Pyrazol-1-yl)ethanol: Another related compound with a pyrazole ring instead of a pyrazine ring.
2-(Pyridin-2-yl)ethanol: A compound with a pyridine ring, offering different chemical properties and reactivity.
Properties
IUPAC Name |
2-[methyl(1-pyrazin-2-ylethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8(12(2)5-6-13)9-7-10-3-4-11-9/h3-4,7-8,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFIDKBWFZGLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925920.png)
![2-[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925927.png)
![2-[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925934.png)
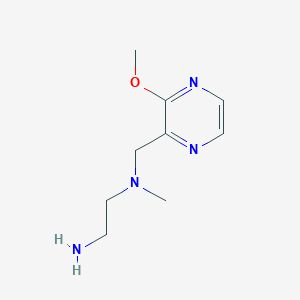
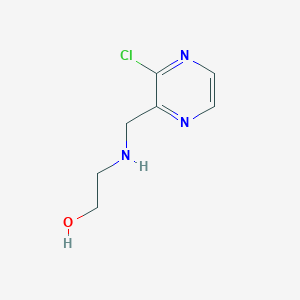
![2-[(3-Chloro-pyrazin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925964.png)
![2-[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7925968.png)
![2-[(3-Chloro-pyrazin-2-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7925971.png)
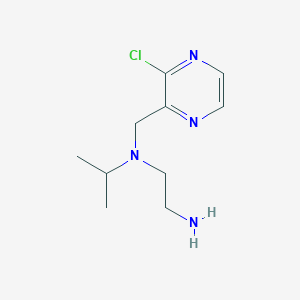
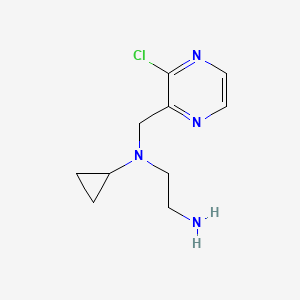
![2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925993.png)
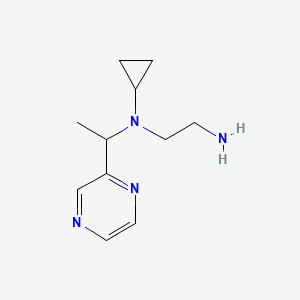
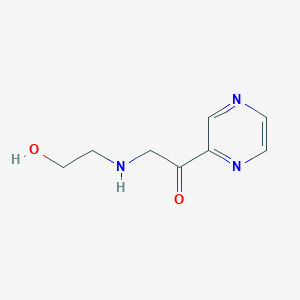
![2-[(2-Hydroxy-ethyl)-methyl-amino]1-pyrazin-2-yl-ethanone](/img/structure/B7926011.png)
